molecular formula C20H15ClN2O2S B3578029 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3578029
M. Wt: 382.9 g/mol
InChI Key: HNCHWANAOOMCDY-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-17-9-3-1-6-14(17)13-26-20-22-18-10-4-2-8-16(18)19(24)23(20)12-15-7-5-11-25-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCHWANAOOMCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached via a thiolation reaction using thiourea or a similar reagent.

    Incorporation of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts alkylation reaction using furfuryl alcohol and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazolinone core or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted chlorophenyl or furan derivatives.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    DNA Intercalation: Intercalating into DNA and disrupting its replication and transcription.

    Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-{[(2-NITROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the furan ring contributes to its overall stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
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2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

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